molecular formula C16H10F3NO2 B2397723 2-[3-(Trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione CAS No. 68178-69-8

2-[3-(Trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione

Cat. No. B2397723
CAS RN: 68178-69-8
M. Wt: 305.256
InChI Key: WRSIWKWKAZBXHE-UHFFFAOYSA-N
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Description

The compound “2-[3-(Trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione” is a complex organic molecule. It contains a trifluoromethyl group (-CF3) attached to a phenyl ring, which is connected to a tetrahydroisoquinoline ring with two carbonyl groups (=O) at the 1 and 3 positions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the tetrahydroisoquinoline ring, the phenyl ring, and the trifluoromethyl group . These groups could potentially influence the compound’s reactivity and interactions with other molecules.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The trifluoromethyl group is known for its high electronegativity and could influence the compound’s reactivity . The carbonyl groups in the tetrahydroisoquinoline ring could also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in biological systems .

Scientific Research Applications

Agrochemical Applications

Trifluoromethylpyridines, which share a similar trifluoromethyl group with the compound , are key structural motifs in active agrochemical ingredients . They are primarily used in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .

Pharmaceutical Applications

Trifluoromethyl group-containing compounds have found significant applications in the pharmaceutical industry . Five pharmaceutical and two veterinary products containing the trifluoromethyl moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Synthesis of Potent Heparanse-1 Inhibitors

The compound has been used in the synthesis of a tricyclic lead compound as a potent heparanse-1 inhibitor . Heparanse-1 is an enzyme that plays a crucial role in tumor metastasis and angiogenesis, making its inhibitors potential anti-cancer agents.

Synthesis of Prostaglandin EP4 Receptor Antagonists

It has also been used in the synthesis of a prostaglandin EP4 receptor antagonist . EP4 antagonists have potential applications in treating autoimmune diseases and osteoarthritis.

Applications in Chemical Sensors

Phthalocyanines, which can be synthesized using trifluoromethyl group-containing compounds, have been applied in the development of chemical sensors .

Applications in Photodynamic Therapy

Phthalocyanines have also been used in photodynamic therapy , a treatment method that uses light-sensitive compounds to produce a form of oxygen that kills nearby cells. This is particularly useful in the treatment of certain types of cancer.

Applications in Electroanalysis

Poly (3,4-ethylenedioxythiophene) (PEDOT), a derivative of polythiophene which can be synthesized using trifluoromethyl group-containing compounds, has been applied in the electroanalysis of various substances .

Applications in Solar Energy Conversion

Phthalocyanines have been applied in solar energy conversion , contributing to the development of more efficient solar cells.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. Generally, compounds with a trifluoromethyl group require careful handling due to the high reactivity of fluorine .

Future Directions

The future research directions for this compound could include further exploration of its synthesis, characterization of its properties, and investigation of its potential applications .

properties

IUPAC Name

2-[3-(trifluoromethyl)phenyl]-4H-isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3NO2/c17-16(18,19)11-5-3-6-12(9-11)20-14(21)8-10-4-1-2-7-13(10)15(20)22/h1-7,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRSIWKWKAZBXHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(Trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione

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